molecular formula C18H25N3O5 B2413897 N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-4-hydroxypiperidine-1-carboxamide CAS No. 894044-27-0

N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-4-hydroxypiperidine-1-carboxamide

Cat. No. B2413897
CAS RN: 894044-27-0
M. Wt: 363.414
InChI Key: YIIKQBCMWQDELE-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains a pyrrolidinone ring and a piperidine ring, both of which are common structures in medicinal chemistry . The presence of the 3,4-dimethoxyphenyl group suggests that it might be related to 3,4-dimethoxyphenethylamine, a compound of the phenethylamine class .

Scientific Research Applications

Stimulating Endogenous Nitric Oxide Synthesis

This compound has been found to stimulate endogenous nitric oxide synthesis . Nitric oxide plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response. Therefore, this compound could potentially be used in treatments that require the regulation of nitric oxide levels .

Interaction with Neurotransmitters

The compound has shown interactions with neurotransmitters such as acetylcholine (ACh) and serotonin (5-hydroxytryptamine, 5-HT) . This suggests potential applications in the field of neurology and psychiatry, where regulation of neurotransmitter activity is often required .

Regulation of Intestinal Neurons

The compound is involved in the regulation of intestinal neurons expressing neuronal nitric oxide synthase (nNOS), affecting the function of nNOS/NO . This could have implications for the treatment of gastrointestinal disorders .

Inhibition of Gastric Acid Secretion

Benzimidazole derivatives, which this compound is a part of, act as proton pump inhibitors by accumulating in the parietal cell and binding directly to the enzyme, which results in inhibition of gastric acid secretion . This suggests potential use in the treatment of conditions like gastroesophageal reflux disease (GERD) and peptic ulcers .

Antibacterial and Antifungal Activity

Benzimidazole derivatives show their antibacterial activity by inhibiting the bacterial nucleic acid and proteins synthesis. They also show their antifungal activity by blocking the polymerization of α- and β-tubulin subunits . This suggests potential use in the development of new antibacterial and antifungal drugs .

Anti-proliferative Activity

The compound has shown anti-proliferative activity , suggesting potential use in the development of anticancer drugs .

properties

IUPAC Name

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-hydroxypiperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O5/c1-25-15-4-3-13(10-16(15)26-2)21-11-12(9-17(21)23)19-18(24)20-7-5-14(22)6-8-20/h3-4,10,12,14,22H,5-9,11H2,1-2H3,(H,19,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIIKQBCMWQDELE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)N3CCC(CC3)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-hydroxypiperidine-1-carboxamide

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